2-Bromo-3,4-dimethoxybenzoic acid
Description
Significance as a Highly Functionalized Aromatic Building Block in Chemical Synthesis
In the realm of chemical synthesis, building blocks are fundamental molecular units that can be assembled to create more complex structures. wikipedia.org Highly functionalized aromatic building blocks, such as 2-Bromo-3,4-dimethoxybenzoic acid, are particularly prized for their ability to introduce specific structural motifs and functionalities into a target molecule. sigmaaldrich.comnih.gov The presence of multiple reactive sites—the carboxylic acid, the bromine atom, and the methoxy-activated aromatic ring—allows for a diverse range of chemical transformations.
The strategic placement of the bromo and dimethoxy groups on the benzoic acid scaffold provides chemists with a powerful tool for regioselective synthesis. The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds. rsc.org The carboxylic acid group can be converted into esters, amides, or other functional groups, or it can be used to direct reactions to other parts of the molecule. wikipedia.org The electron-donating methoxy (B1213986) groups influence the reactivity of the aromatic ring, facilitating certain electrophilic substitution reactions while also offering potential sites for demethylation to introduce hydroxyl groups. youtube.com This multi-functionality makes this compound a key intermediate in the synthesis of various pharmaceuticals, natural products, and materials with desirable electronic and optical properties. rsc.org
Contextualization within Halogenated Benzoic Acid Derivatives Chemistry
This compound belongs to the broader class of halogenated benzoic acid derivatives. These compounds are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring of benzoic acid. google.com The nature and position of the halogen atom significantly impact the physical and chemical properties of the molecule.
Halogenated benzoic acids are crucial intermediates in organic synthesis. google.com The halogen atom serves as a versatile handle for a variety of transformations. It can be replaced by other functional groups through nucleophilic aromatic substitution, or it can be utilized in the formation of organometallic reagents, such as Grignard or organolithium reagents, which are subsequently used to form new carbon-carbon bonds. wikipedia.org Furthermore, the electronic effects of the halogen substituent can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further substitution. youtube.com
The specific combination of a bromine atom at the 2-position and methoxy groups at the 3- and 4-positions in this compound provides a unique set of properties and reactivity, distinguishing it from other halogenated benzoic acid derivatives. sigmaaldrich.com
Historical Perspectives and Evolution of Synthetic Strategies for Brominated Aromatic Carboxylic Acids
The synthesis of brominated aromatic carboxylic acids has a long history, with early methods often relying on direct bromination of the aromatic ring. However, these methods often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. youtube.com
A significant advancement in this area was the Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 and later developed by Heinz and Cläre Hunsdiecker in the 1930s. wikipedia.orgnih.gov This reaction involves the treatment of a silver salt of a carboxylic acid with bromine to produce an organic halide with one less carbon atom. wikipedia.org While effective for many aliphatic carboxylic acids, its application to aromatic carboxylic acids, particularly electron-rich ones, can be problematic due to competing electrophilic bromination of the aromatic ring. nih.gov
Over the years, numerous other methods for the synthesis of brominated aromatic compounds have been developed. These include the Sandmeyer reaction, which involves the diazotization of an aminobenzoic acid followed by treatment with a copper(I) bromide, and various transition-metal-catalyzed C-H activation/bromination strategies. rsc.orgorgsyn.org These modern methods often offer greater control over regioselectivity and functional group tolerance. rsc.org
The synthesis of specifically substituted compounds like this compound often requires multi-step sequences. For instance, one patented method involves the directed bromination of 3,4-dimethoxytoluene (B46254), followed by oxidation of the methyl group to a carboxylic acid. google.com Another approach could start from 3,4-dimethoxybenzaldehyde (B141060), which is first brominated and then oxidized to the corresponding benzoic acid. google.com The development of these more sophisticated synthetic routes has been crucial for making highly functionalized building blocks like this compound readily available for research and development.
| Property | Value |
| Chemical Formula | C9H9BrO4 |
| Molecular Weight | 261.07 g/mol indiamart.com |
| Appearance | White to cream to yellow solid indiamart.com |
| Melting Point | 188-190 °C sigmaaldrich.comchemicalbook.com |
| Boiling Point | 337 °C indiamart.com |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) indiamart.com |
| CAS Number | 6286-46-0 indiamart.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,4-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJWLJIACRMYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557571 | |
| Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71568-87-1 | |
| Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo 3,4 Dimethoxybenzoic Acid
Direct Aromatic Bromination Approaches
Direct bromination of the aromatic ring of 3,4-dimethoxybenzoic acid presents a straightforward route to the target compound. This approach leverages the activating nature of the methoxy (B1213986) groups to facilitate electrophilic aromatic substitution.
The direct monobromination of 3,4-dimethoxybenzoic acid (also known as veratric acid) is governed by the directing effects of its substituents. The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The powerful activating effect of the methoxy groups dominates the reaction's regioselectivity.
The 3-methoxy group directs electrophilic attack to the C2 and C6 positions. The 4-methoxy group directs to the C5 position. Considering the combined effects, the potential sites for bromination are C2, C5, and C6. However, the position ortho to the 3-methoxy group (C2) and para to the 4-methoxy group (C6, relative to the 3-methoxy group) are the most electronically favored. Steric hindrance from the adjacent substituents often plays a crucial role in determining the final product distribution. Attack at the C6 position is generally favored as it minimizes steric clash compared to the C2 position, which is crowded by the adjacent methoxy and carboxylic acid groups. socratic.org
Several reagents can be employed for the bromination of activated aromatic systems, each with distinct characteristics.
Molecular Bromine (Br₂): Traditionally used, molecular bromine is a powerful brominating agent. However, it is highly toxic and corrosive, and its high reactivity can sometimes lead to over-bromination or other side reactions, making selectivity difficult to control. sunankalijaga.org
N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a convenient and safer source of electrophilic bromine. wikipedia.orgnih.gov It is often used for the bromination of electron-rich aromatic compounds. nih.govcommonorganicchemistry.com The reactivity of NBS can be enhanced with additives. nsf.gov For instance, its use in polar solvents or in the presence of acid catalysts can facilitate the generation of the bromonium ion (Br⁺). wikipedia.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, crystalline solid that provides two equivalents of bromine. wikipedia.org It is considered a cost-effective and more stable alternative to NBS for the bromination of electron-rich aromatic compounds. organic-chemistry.org Like NBS, it is often used under milder conditions than molecular bromine. organic-chemistry.org
| Reagent | Formula | State | Key Advantages | Key Disadvantages |
| Molecular Bromine | Br₂ | Liquid | High reactivity | Toxic, corrosive, can lead to over-bromination |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Safer handling, good selectivity for activated rings wikipedia.orgnih.gov | Less reactive than Br₂, can require activators nsf.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Solid | Stable, cost-effective, provides two Br equivalents wikipedia.orgorganic-chemistry.org | Less commonly cited than NBS |
Reaction conditions are critical for controlling the outcome of the bromination of 3,4-dimethoxybenzoic acid.
Solvent: The choice of solvent can significantly influence the reaction. Acetic acid is a commonly used solvent for the bromination of substituted benzoic acids, as it can help to moderate the reactivity of the brominating agent and facilitate the reaction. google.comorgsyn.org Other solvents, such as acetonitrile (B52724) and water mixtures, have also been explored. nsf.gov
Temperature: The reaction temperature must be carefully controlled. While heating can increase the reaction rate, it can also lead to undesired side products. In some cases, reactions are run at room temperature or even 0°C to improve selectivity. nsf.govgoogle.com
Catalysts and Additives: Lewis acids or protic acids can be used to activate the brominating agent, increasing its electrophilicity. For example, the use of an acid catalyst with NBS can promote the formation of a more reactive brominating species. wikipedia.org Research has also shown that certain organic acids, like lactic acid derivatives, can act as halogen-bonding additives to enhance the reactivity of NBS in aromatic bromination. nsf.gov
Multi-Step Synthetic Routes
Multi-step syntheses provide alternative pathways to 2-bromo-3,4-dimethoxybenzoic acid, often starting from more readily available or cheaper precursors. These routes offer the advantage of building the molecule in a more controlled, stepwise fashion.
This two-step sequence is a well-documented method for preparing the target acid. google.com
Bromination of 3,4-Dimethoxybenzaldehyde (B141060): The first step involves the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde (veratraldehyde). The reaction is typically carried out using a brominating agent in a suitable solvent like acetic acid. google.com One reported method uses potassium bromate (B103136) (KBrO₃) in the presence of an acid as an in-situ source of bromine, which is considered a safer alternative to using molecular bromine directly. sunankalijaga.orgsunankalijaga.org This reaction yields 2-bromo-3,4-dimethoxybenzaldehyde (B137784). sunankalijaga.org A study reported achieving a yield of 82.03% for this step. sunankalijaga.orgsunankalijaga.org However, this method can suffer from low selectivity and long reaction times. google.com
An alternative multi-step route begins with 3,4-dimethoxytoluene (B46254), which is often an inexpensive starting material. google.com
Directed Bromination: The first step is the directed bromination of 3,4-dimethoxytoluene. A patented method describes reacting 3,4-dimethoxytoluene with sulfuric acid, hydrogen peroxide, and a metal bromide (such as sodium or potassium bromide) at a temperature of 30-60°C. google.com This reaction reportedly yields 2-bromo-4,5-dimethoxy toluene (B28343) with a purity greater than 95% and a yield of about 97%. google.com
Subsequent Oxidation: The methyl group of the resulting 2-bromo-4,5-dimethoxy toluene is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution, often in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. google.com The reaction is typically conducted at a temperature between 50-90°C for 5-6 hours to produce the final 2-bromo-4,5-dimethoxybenzoic acid. google.com This route is noted for its high yield, use of inexpensive raw materials, and environmentally friendly conditions, making it suitable for larger-scale production. google.com
Alternative Pathways Utilizing Related Aromatic Precursors
While direct bromination of 3,4-dimethoxybenzoic acid is a conceivable route, its inherent challenges with regioselectivity have led to the exploration of alternative pathways. A significant alternative strategy involves starting with a precursor where the carbon that will become the carboxylic acid exists as a different functional group, such as an aldehyde.
This alternative pathway commences with 3,4-dimethoxybenzaldehyde (veratraldehyde) as the starting material. The aldehyde group's electronic properties influence the regiochemical outcome of electrophilic bromination differently than a carboxylic acid group, allowing for more controlled introduction of bromine at the desired C-2 position to form 2-bromo-3,4-dimethoxybenzaldehyde nih.gov. This intermediate is then subjected to an oxidation reaction to convert the aldehyde group into a carboxylic acid, yielding the final product. This multi-step approach, while longer, offers a distinct advantage by circumventing the problematic regioselectivity of direct bromination on the benzoic acid derivative.
Precursor Molecules and Their Chemical Transformations
The successful synthesis of this compound is critically dependent on the choice of starting material and the specific chemical transformations applied. The properties of precursors like 3,4-dimethoxybenzoic acid, dimethoxybenzaldehyde, and dimethoxytoluene derivatives each offer different strategic approaches to the target molecule.
Chemical Transformations of 3,4-Dimethoxybenzoic Acid
3,4-Dimethoxybenzoic acid, also known as veratric acid, serves as a primary and direct precursor wikipedia.org. The principal transformation required is electrophilic aromatic bromination. However, the directing effects of the substituents on the aromatic ring complicate this reaction.
The two methoxy groups at positions C-3 and C-4 are activating, ortho-, para-directing groups. The carboxylic acid at C-1 is a deactivating, meta-directing group. The positions ortho to the methoxy groups are C-2 and C-5 (relative to C-4) and C-2 and C-6 (relative to C-3). The positions meta to the carboxylic acid are C-3 and C-5. The confluence of these directing effects strongly favors substitution at the C-5 or C-6 positions. Bromination at the C-2 position is sterically hindered by the adjacent bulky carboxylic acid group and the C-3 methoxy group. Consequently, direct bromination of veratric acid often leads to a mixture of isomers, with the 6-bromo isomer (2-bromo-4,5-dimethoxybenzoic acid) typically being a major product, thus making the isolation of pure this compound challenging and often low-yielding wku.edu.
Functional Group Interconversions of Dimethoxybenzaldehyde and Dimethoxytoluene Derivatives
To bypass the regioselectivity issues of direct bromination, pathways involving functional group interconversions are employed. These methods start with aromatic rings that are either easier to brominate in the desired pattern or already contain the bromo group at the correct position.
A key example is the oxidation of 2-bromo-3,4-dimethoxybenzaldehyde nih.gov. In this approach, the aldehyde functional group is converted into a carboxylic acid. This is a standard transformation that can be achieved using various oxidizing agents. The presence of the electron-rich aromatic ring and the bromo-substituent requires the selection of an oxidant that will selectively transform the aldehyde without affecting other parts of the molecule.
Table 1: Conceptual Oxidation of 2-Bromo-3,4-dimethoxybenzaldehyde
| Precursor | Target | Transformation | Potential Reagents |
| 2-Bromo-3,4-dimethoxybenzaldehyde | This compound | Oxidation | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Tollens' reagent ([Ag(NH₃)₂]⁺) |
This table represents common chemical transformations and is for illustrative purposes. Specific reaction conditions would need to be optimized.
Another conceptual pathway could begin with a dimethoxytoluene derivative, such as 3,4-dimethoxytoluene. This route would require two key transformations: regioselective bromination of the aromatic ring at the C-2 position, followed by oxidation of the methyl group to a carboxylic acid. Similar to the challenges with veratric acid, achieving the correct bromination pattern on the toluene ring can be difficult. Subsequently, the oxidation of the methyl group would require robust conditions that might also affect the other substituents.
Strategic Considerations in Starting Material Selection for Industrial Scale Production
For industrial-scale synthesis, factors such as cost, availability of starting materials, reaction efficiency, and ease of purification are paramount. When evaluating pathways to this compound, a comparison between the direct bromination of veratric acid and the multi-step route from veratraldehyde is necessary.
Ultimately, the choice of starting material is a trade-off between the number of synthetic steps and the ability to control the reaction's outcome to produce a high-purity product efficiently.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,4 Dimethoxybenzoic Acid
Reactivity Profile of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring is a key site for a variety of chemical transformations, including nucleophilic and electrophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile replaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.orglatech.edu The reaction generally proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org
In the case of 2-bromo-3,4-dimethoxybenzoic acid, the presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid group influences the feasibility of SNAr reactions. While methoxy groups generally deactivate the ring towards nucleophilic attack, the carboxylic acid group, particularly in its deprotonated carboxylate form, can have a more complex influence. Recent studies have shown that many SNAr reactions, long assumed to be stepwise, can also proceed through a concerted or borderline mechanism, particularly with certain nucleophiles like azoles. rsc.org Another possible pathway for nucleophilic aromatic substitution, especially under strongly basic conditions, is the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. masterorganicchemistry.com
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. latech.edu The methoxy groups in this compound are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. libretexts.orglibretexts.org This stabilization of the carbocation intermediate, known as the Wheland intermediate or sigma complex, is most effective at the positions ortho and para to the methoxy groups. lumenlearning.com
The existing substituents on the ring—the bromine atom, the two methoxy groups, and the carboxylic acid group—will direct any incoming electrophile. The methoxy groups at positions 3 and 4 will strongly direct incoming electrophiles to the ortho and para positions relative to them. The bromine atom is a deactivating but ortho, para-directing group. latech.edulibretexts.org The carboxylic acid group is a deactivating and meta-directing group. latech.edulibretexts.org The interplay of these directing effects determines the regioselectivity of further electrophilic substitution reactions. For instance, bromination is a common EAS reaction used to introduce bromine atoms onto aromatic rings, often requiring a catalyst like FeBr₃. libretexts.orgsunankalijaga.org
The aryl bromide moiety of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and the commercial availability of a wide range of boronic acids. libretexts.org The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl. chemspider.com The reaction can be influenced by the choice of catalyst, ligands, and base. libretexts.orgnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.org This reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org A variety of palladium catalysts can be used, including Pd(OAc)₂, PdCl₂, and tetrakis(triphenylphosphine)palladium(0), often with phosphine (B1218219) ligands. wikipedia.orglibretexts.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is a highly effective method for the formation of sp²-sp carbon-carbon bonds. scirp.orgresearchgate.net The reaction can be carried out under mild conditions, and its scope has been expanded to include various aryl halides and alkynes. wikipedia.orgnih.gov The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound | Pd catalyst, Base | Mild conditions, wide substrate scope. libretexts.org |
| Heck Reaction | Alkene | Pd catalyst, Base | Forms substituted alkenes. wikipedia.org |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms arylalkynes and conjugated enynes. libretexts.orgwikipedia.org |
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group of this compound is a versatile functional group that can undergo a range of transformations, most notably esterification and amidation.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. researchgate.net This reaction is typically acid-catalyzed and is reversible. researchgate.netresearchgate.net The kinetics of esterification are influenced by factors such as temperature, molar ratio of reactants, and the nature of the catalyst. researchgate.netmdpi.com Increasing the reaction temperature generally increases the reaction rate. researchgate.net The reaction is often limited by thermodynamic equilibrium, and strategies such as removing water can be employed to drive the reaction towards the products. researchgate.net The activation energy for the esterification of benzoic acid with butanol has been reported to be in the range of 58 kJ/mol. researchgate.net
Table 2: Factors Influencing Esterification
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Increases reaction rate. researchgate.net |
| Catalyst | Increases reaction rate. researchgate.netresearchgate.net |
| Reactant Ratio | Affects equilibrium position. researchgate.netmdpi.com |
| Water Removal | Drives reaction to completion. researchgate.net |
Carboxylic acids can be converted to amides through reaction with amines. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. Amide bonds are highly stable and are found in many biologically active molecules. nih.gov The hydrolysis of an amide back to a carboxylic acid and an amine can be achieved under acidic or basic conditions. chemspider.com
A specific type of amidation is the formation of hydrazides by reacting a carboxylic acid or its ester with hydrazine (B178648). google.comnih.gov For instance, 2-bromo-4,5-dimethoxybenzoic acid can be converted to its corresponding hydrazide by treatment with hydrazine hydrate. google.com This reaction can proceed from the carboxylic acid itself or more commonly from its ester derivative. google.commdpi.com Hydrazides can be further reacted with aldehydes or ketones to form hydrazones. nih.govnih.gov
Decarboxylation Pathways and Related Halodecarboxylation Reactions
Decarboxylation, the removal of a carboxyl group, and the related halodecarboxylation, its replacement by a halogen, are significant transformations for aromatic carboxylic acids. nih.govacs.org For this compound, these reactions are influenced by the substitution pattern on the benzene (B151609) ring.
While specific studies on the decarboxylation of this compound are not extensively documented, the behavior of structurally similar compounds, such as 2,4-dimethoxybenzoic acid, provides valuable insights. The decarboxylation of 2,4-dimethoxybenzoic acid is found to be accelerated in acidic solutions. researchgate.net The proposed mechanism involves the protonation of the electron-rich carboxyl group, followed by a nucleophilic attack of water to form a hydrated intermediate. Subsequent C-C bond cleavage leads to the formation of 1,3-dimethoxybenzene (B93181) and protonated carbonic acid. researchgate.net It is plausible that this compound follows a similar acid-catalyzed pathway.
Halodecarboxylation reactions represent a direct conversion of carboxylic acids to organic halides. nih.gov These reactions are synthetically useful for producing aryl halides from readily available aromatic acids. acs.org General methods for halodecarboxylation often employ reagents like N-halosuccinimides or metal-catalyzed conditions. nih.gov A notable example is the Hunsdiecker–Borodin reaction, which traditionally involves the thermal decomposition of a silver(I) carboxylate salt in the presence of a halogen. nih.gov More recent, metal-free methods have been developed for the halodecarboxylation of heteroaromatic carboxylic acids using N-bromosuccinimide or N-chlorosuccinimide under mild conditions. nih.gov
The table below illustrates typical conditions for the decarboxylative bromination of various aromatic carboxylic acids, which could be analogous to the potential reactivity of this compound.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Methoxybenzoic acid | Bu4NBr3 | 100 °C, 4 h | 2-Bromoanisole | 90 |
| 5-Chloro-2-methoxybenzoic acid | Bu4NBr3 | 100 °C, 16 h | 2-Bromo-4-chloro-1-methoxybenzene | 87 |
| 2,4,6-Trimethylbenzoic acid | Bu4NBr3 | 50 °C, 16 h | 2-Bromo-1,3,5-trimethylbenzene | 94 |
Data sourced from a study on transition-metal-free decarboxylative bromination.
Formation of Acyl Halides (e.g., Acid Chlorides)
The conversion of carboxylic acids to acyl halides is a fundamental reaction in organic synthesis, as acyl halides are versatile intermediates. For this compound, the formation of the corresponding acyl chloride, 2-Bromo-3,4-dimethoxybenzoyl chloride, can be readily achieved.
A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF). google.com For instance, the synthesis of the related 3,4-dimethoxybenzoyl chloride (veratroyl chloride) from 3,4-dimethoxybenzoic acid (veratric acid) is accomplished by heating with thionyl chloride in benzene with a few drops of pyridine. Similarly, 2,4-dimethoxybenzoyl chloride can be prepared by reacting 2,4-dimethoxybenzoic acid with thionyl chloride in tetrahydrofuran (B95107) with DMF as a catalyst. google.com
The general reaction for the formation of 2-Bromo-3,4-dimethoxybenzoyl chloride is as follows:
Reaction Scheme:
The table below shows examples of acyl chloride synthesis from related methoxy-substituted benzoic acids.
| Starting Carboxylic Acid | Reagent | Solvent/Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 3,4-Dimethoxybenzoic acid | Thionyl chloride | Benzene / Pyridine | 3,4-Dimethoxybenzoyl chloride | 100 |
| 2,4-Dimethoxybenzoic acid | Thionyl chloride | Tetrahydrofuran / N,N-Dimethylformamide | 2,4-Dimethoxybenzoyl chloride | 92.6 - 94.2 |
Data adapted from patent literature describing the synthesis of related acyl chlorides. google.com
Interplay of Substituent Effects on Overall Molecular Reactivity
The chemical behavior of this compound is dictated by the electronic and steric properties of its three substituents: two methoxy groups and a bromine atom, all attached to the benzoic acid core.
Electron-Donating Influence of Methoxy Groups on Aromatic Ring Activation
In this compound, the two methoxy groups at positions 3 and 4 significantly increase the electron density of the benzene ring. This activation facilitates electrophilic aromatic substitution reactions. evitachem.com The increased nucleophilicity of the ring makes it more susceptible to attack by electrophiles. evitachem.com The electron-donating nature of the methoxy groups also influences the acidity of the carboxylic acid, generally decreasing it by destabilizing the conjugate base through resonance. libretexts.org
Stereoelectronic Effects of the Bromine Atom on Adjacent Functional Groups
The bromine atom at position 2 introduces both steric and electronic effects that modulate the reactivity of the adjacent carboxylic acid and methoxy groups.
Electronic Effect: Bromine, like other halogens, is electronegative and exhibits an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via a resonance effect (+R), but for halogens, the inductive effect typically outweighs the resonance effect. This net electron-withdrawing character deactivates the aromatic ring to some extent, counteracting the activating influence of the methoxy groups.
Steric Effect: The presence of the bulky bromine atom ortho to the carboxylic acid group creates significant steric hindrance. This can influence reactions involving the carboxyl group, potentially hindering the approach of reagents. For example, in esterification or amide formation reactions, the rate might be slower compared to an unhindered benzoic acid. This steric crowding can also force the carboxyl group out of the plane of the aromatic ring, which would disrupt the conjugation between the C=O and the ring's π-system.
Synthetic Utility and Derivatization Strategies of 2 Bromo 3,4 Dimethoxybenzoic Acid
Applications as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-Bromo-3,4-dimethoxybenzoic acid serves as a crucial starting material or intermediate in the creation of intricate molecular architectures. The interplay between its functional groups enables chemists to perform sequential and controlled reactions, leading to high-value compounds.
Synthesis of Pharmaceutical Intermediates and Biologically Active Scaffolds
This brominated benzoic acid derivative is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor in the production of ivabradine, a medication used for the symptomatic treatment of heart-related conditions. The synthesis involves transforming 2-bromo-4,5-dimethoxybenzaldehyde, which can be derived from the corresponding benzoic acid, into 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a direct precursor to the core structure of ivabradine. google.com
Furthermore, 2-bromo-4,5-dimethoxybenzoic acid is utilized in the synthesis of mango aglycone, highlighting its role in accessing complex natural product structures. google.comgoogle.com Its structure is also foundational for creating a variety of biologically active scaffolds like flavones, flavanones, and isoflavones, which are known for their diverse pharmacological properties. google.comgoogle.com The preparation of these compounds often leverages the reactivity of the bromine atom for coupling reactions and the carboxylic acid for cyclization or other modifications.
Precursor for Norathyriol and Urolithins
Urolithins are metabolites produced by the human gut microflora from ellagitannins and have garnered attention for their potential health benefits. epo.org The chemical synthesis of urolithins and their analogs often employs brominated benzoic acids as key starting materials. Specifically, derivatives of 2-bromobenzoic acid are reacted with resorcinol (B1680541) or its derivatives through an Ullmann coupling reaction to construct the core dibenzopyran-6-one structure of urolithins. epo.orgnih.gov For example, the synthesis of Urolithin A intermediates can be achieved by coupling a 2-bromobenzoic acid derivative with resorcinol. epo.org While direct synthesis from this compound would lead to dimethoxy-substituted urolithins, subsequent demethylation steps using reagents like boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃) can yield the hydroxylated urolithins found in nature. epo.orgnih.gov This strategy underscores the value of the bromo-dimethoxy benzoic acid scaffold as a protected and versatile precursor for these bioactive compounds.
Elaboration into Flavonoids, Flavanones, and Isoflavones
The molecular framework of 2-bromo-4,5-dimethoxybenzoic acid is a valuable starting point for the synthesis of various classes of flavonoids. google.comgoogle.com These natural products are synthesized in the lab through multi-step sequences where the benzoic acid moiety can be elaborated to form one of the aromatic rings of the flavonoid core. Classic synthetic methods like the Baker-Venkataraman rearrangement or the Kostanecki reaction can be adapted, utilizing intermediates derived from this starting material. mdpi.com The presence of the bromine atom offers a handle for late-stage functionalization or for directing cyclization reactions, providing a strategic advantage in the construction of complex flavonoid and isoflavone (B191592) skeletons.
Role in the Synthesis of Crispine A Analogues
Crispine A is an indolizidine alkaloid that has shown promising antitumor activity. beilstein-journals.org The synthesis of analogues of Crispine A, aimed at exploring structure-activity relationships, has been reported using derivatives of dimethoxybenzoic acid. beilstein-journals.orgnih.govbeilstein-journals.org In one reported synthesis, 3,4-dimethoxybenzoic acid is used as the initial starting material. beilstein-journals.orgnih.govbeilstein-journals.org The synthetic sequence involves a multi-step process wherein the acid is converted to a diol, which is subsequently brominated. beilstein-journals.orgresearchgate.net This brominated intermediate is then carried through several more steps, including a key Dieckmann cyclization and an intramolecular Schmidt reaction, to build the final benzo-fused indolizidine skeleton of the Crispine A analogues. nih.govbeilstein-journals.org This demonstrates the utility of the brominated dimethoxy-substituted aromatic core in constructing complex alkaloids.
| Starting Material | Key Reactions | Final Product Class |
| 3,4-Dimethoxybenzoic acid | Reduction, Bromination, Cyanation, Dieckmann cyclization, Schmidt reaction | Crispine A Analogues |
Application in the Construction of Substituted Diphenylmethane (B89790) Derivatives and Bromophenols
This compound and its parent compound, 3,4-dimethoxybenzoic acid, are instrumental in building substituted diphenylmethane structures and related bromophenols, some of which are naturally occurring and possess antioxidant properties. tandfonline.comtandfonline.com A common synthetic strategy involves the reaction of 3,4-dimethoxybenzoic acid with veratrole in the presence of polyphosphoric acid to yield bis(3,4-dimethoxyphenyl)methanone. tandfonline.comtandfonline.com This ketone intermediate can then be selectively brominated at the positions ortho to the methoxy (B1213986) groups using reagents like ceric ammonium (B1175870) nitrate (B79036) and lithium bromide. tandfonline.com Depending on the stoichiometry of the brominating agent, mono-, di-, tri-, or tetra-brominated products can be obtained. tandfonline.comtandfonline.com Subsequent reduction of the ketone and demethylation of the methoxy groups can afford poly-brominated and poly-hydroxylated diphenylmethanes, including the natural product 5,5′-methylene bis(3,4-dibrombenzene-1,2-diol). tandfonline.com
| Intermediate | Brominating Agent | Number of Bromine Atoms Added |
| bis(3,4-dimethoxyphenyl)methanone | 1.1 eq. LiBr/CAN | 1 |
| bis(3,4-dimethoxyphenyl)methanone | 2.2 eq. LiBr/CAN | 2 |
| bis(3,4-dimethoxyphenyl)methanone | Excess Bromine | 4 |
Strategic Derivatization for Enhanced Synthetic Scope
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. These transformations open up pathways to a multitude of other compounds. For example, conversion to an acid chloride facilitates Friedel-Crafts acylation reactions to form ketones, as seen in the synthesis of diphenylmethane precursors. tandfonline.comtandfonline.com
The bromine atom is particularly valuable for carbon-carbon bond-forming reactions. It is an ideal site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, as well as Ullmann-type reactions. nih.gov This allows for the strategic introduction of diverse aryl, alkyl, or alkynyl substituents, significantly expanding the molecular complexity that can be achieved from this single starting material. The synthesis of urolithins via Ullmann coupling is a prime example of this strategic derivatization. epo.org The methoxy groups, while generally stable, can be cleaved under strong acidic conditions (e.g., with BBr₃) to yield hydroxyl groups, providing access to phenols and catechols, which are common motifs in biologically active molecules. epo.orgnih.gov This strategic unmasking of functional groups is a key tactic in the total synthesis of natural products.
Formation of Esters for Modified Reactivity and Purification
The conversion of this compound to its corresponding ester is a fundamental transformation that serves two primary purposes: modifying the reactivity of the carboxyl group and facilitating purification.
Modified Reactivity: The carboxylic acid proton can be incompatible with many organometallic reagents used in cross-coupling reactions. Converting the acid to an ester group, such as a methyl or ethyl ester, protects this acidic site, preventing unwanted side reactions. This protection strategy is crucial when performing reactions at the bromine position.
Purification: Esterification significantly alters the physical properties of the molecule, most notably its polarity. Carboxylic acids are polar, often crystalline solids, which can sometimes be challenging to purify via column chromatography. In contrast, their corresponding esters are typically less polar and more soluble in common organic solvents. This change in polarity often simplifies purification, allowing for the efficient removal of impurities using standard chromatographic techniques. google.com The crude ester product can be washed with a basic aqueous solution, such as sodium bicarbonate, to remove any unreacted carboxylic acid before further purification. orgsyn.org A common method for esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid. google.com
Conversion to Amides and Other Nitrogen-Containing Derivatives
The carboxylic acid functionality is a direct precursor to amides, which are prevalent in pharmaceuticals and other biologically active molecules. The most common route to amide formation involves a two-step process. First, the carboxylic acid is activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the desired amide.
Alternatively, direct coupling methods using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can forge the amide bond without isolating the acyl chloride intermediate. google.com These reactions allow for the introduction of a vast array of nitrogen-containing substituents, significantly expanding the molecular diversity accessible from the parent acid. nih.gov The resulting amides can be hydrolyzed back to the carboxylic acid under basic or acidic conditions if needed. chemspider.com
Utilizing the Bromine as a Handle for Further Substitution
The bromine atom at the C2 position is arguably the most versatile handle for synthetic elaboration. Its presence enables a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This strategy is widely used to synthesize biaryl compounds, which are common motifs in medicinal chemistry and materials science. libretexts.orgnih.gov The reaction is tolerant of a wide range of functional groups, making it highly valuable in the late-stage functionalization of complex molecules. organic-chemistry.org
Mizoroki-Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex, typically forms a substituted alkene, providing a direct route to vinylated aromatic compounds. libretexts.org Various palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates. researchgate.net The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes enhance reaction yields and selectivity. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. nih.govresearchgate.net It is a cornerstone of modern synthetic chemistry for preparing arylamines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. chemspider.comamazonaws.com This method provides a direct pathway to introduce diverse amino groups at the C2 position, complementing the amide formation at the C1 carboxyl group.
The table below summarizes typical conditions for these key cross-coupling reactions.
| Reaction Name | Catalyst (Precursor) | Ligand Example | Base Example | Solvent Example | Bond Formed |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, PCy₃, XPhos | K₂CO₃, Cs₂CO₃, KF | Toluene (B28343), Dioxane, THF/H₂O | C-C |
| Mizoroki-Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | C-C (alkenyl) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | BINAP, t-BuXPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | C-N |
This table presents generalized conditions. Optimal conditions must be determined empirically for each specific substrate combination.
Methodologies for Incorporating this compound into Retrosynthetic Pathways
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. youtube.com this compound is an attractive starting material in retrosynthesis due to its well-defined pattern of functional groups that allows for selective, stepwise transformations. libretexts.org
Consider a hypothetical complex target molecule, such as a substituted biaryl-amide. A retrosynthetic approach would identify key bond disconnections that lead back to simpler fragments.
Target Molecule Example: N-benzyl-2-(naphthalen-1-yl)-3,4-dimethoxybenzamide
A logical retrosynthetic strategy for this target would involve two primary disconnections based on the reactions discussed previously:
Amide Bond Disconnection (C-N): The amide linkage can be disconnected retrosynthetically to reveal the corresponding carboxylic acid and benzylamine. This identifies 2-(naphthalen-1-yl)-3,4-dimethoxybenzoic acid as a key intermediate.
Biaryl Bond Disconnection (C-C): The bond between the benzene (B151609) ring and the naphthalene (B1677914) ring can be disconnected via a Suzuki-Miyaura coupling reaction. This leads back to this compound and naphthalene-1-boronic acid, both of which are readily available or accessible precursors. researchgate.net
This two-step disconnection strategy demonstrates how the functional handles of this compound can be used sequentially. The bromine atom is first used for a C-C bond-forming reaction (Suzuki coupling), followed by the carboxylic acid being used for a C-N bond-forming reaction (amide coupling). This highlights the compound's value as a versatile building block for constructing complex molecular frameworks.
Advanced Spectroscopic Characterization of 2 Bromo 3,4 Dimethoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-Bromo-3,4-dimethoxybenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring.
Detailed Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. Experimental data obtained in a DMSO-d₆ solvent reveals the presence of two aromatic protons and two distinct methoxy (B1213986) groups. nih.gov
The aromatic region of the spectrum displays two signals corresponding to the protons at position 5 (H-5) and position 6 (H-6) of the benzene (B151609) ring. These protons are adjacent to each other and split each other into doublets due to ortho-coupling (³J). In the reported spectrum, these signals appear as multiplets between δ 7.16–7.20 and δ 7.31–7.37 ppm. nih.gov The downfield shift of the H-6 proton relative to the H-5 proton can be attributed to the deshielding effect of the adjacent carboxylic acid group.
The two methoxy groups at positions C-3 and C-4 are observed as sharp singlets at δ 3.81 and δ 3.76 ppm, respectively, each integrating to three protons. nih.gov The slight difference in their chemical shifts is due to the varying electronic effects of the adjacent substituents. The carboxylic acid proton is typically broad and may be observed further downfield, often beyond 13 ppm in DMSO-d₆, though it was not explicitly reported in the available data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Ar-H (H-5/H-6) | 7.31 - 7.37 | m | 1H | nih.gov |
| Ar-H (H-5/H-6) | 7.16 - 7.20 | m | 1H | nih.gov |
| -OCH₃ | 3.81 | s | 3H | nih.gov |
| -OCH₃ | 3.76 | s | 3H | nih.gov |
Analysis of Coupling Constants: While specific coupling constants were not detailed in the reference data, the multiplet structure for the aromatic protons is indicative of spin-spin coupling. The interaction between H-5 and H-6 would result in a typical ortho-coupling constant (³J) in the range of 7-10 Hz. uni-muenchen.de
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, nine signals are expected, and experimental data confirms these, including five quaternary carbons (C-1, C-2, C-3, C-4, and -COOH) and four carbons attached to protons (C-5, C-6, and two -OCH₃). nih.gov
The assignment of these signals can be made based on known substituent effects. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at δ 166.9 ppm. The carbons bearing the electron-donating methoxy groups (C-3 and C-4) are found significantly downfield at δ 148.0 and δ 151.9 ppm. The carbon attached to the bromine atom (C-2) is shielded relative to an unsubstituted carbon and appears at δ 114.2 ppm. The two methoxy carbons themselves are observed at δ 56.1 and 56.2 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O | 166.9 | nih.gov |
| C-4 | 151.9 | nih.gov |
| C-3 | 148.0 | nih.gov |
| C-1 | 124.4 | nih.gov |
| C-6 | (not explicitly assigned) | nih.gov |
| C-2 | 114.2 | nih.gov |
| C-5 | 112.8 | nih.gov |
| -OCH₃ | 56.2 | nih.gov |
| -OCH₃ | 56.1 | nih.gov |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation
While one-dimensional spectra provide foundational data, two-dimensional (2D) NMR experiments would be essential for the complete and unambiguous assignment of the structure of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling relationships. For this molecule, a COSY spectrum would show a cross-peak connecting the two aromatic proton signals (δ ~7.2-7.4 ppm), confirming their ortho relationship (H-5 coupled to H-6). uni-muenchen.de
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals (H-5 to C-5 and H-6 to C-6) and the methoxy proton signals to the methoxy carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons. Key HMBC correlations would be expected from:
The methoxy protons (δ ~3.8 ppm) to the aromatic carbons they are attached to (C-3 and C-4).
The aromatic proton H-5 to carbons C-1, C-3, and C-4.
The aromatic proton H-6 to carbons C-2 and C-4.
These correlations would allow for the definitive assignment of all quaternary carbons, including the carbon bearing the bromine (C-2) and the carboxylic acid (C-1).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. The molecular formula of this compound is C₉H₉BrO₄. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion region in the mass spectrum will show two peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). HRMS would be used to confirm the exact mass of both isotopic peaks, providing unequivocal confirmation of the elemental formula. uni-muenchen.de
| Isotopic Formula | Calculated Exact Mass |
|---|---|
| C₉H₉⁷⁹BrO₄ | 259.9684 |
| C₉H₉⁸¹BrO₄ | 261.9664 |
Analysis of Fragmentation Patterns in Electron Ionization Mass Spectrometry (EIMS)
In Electron Ionization Mass Spectrometry (EIMS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways for aromatic carboxylic acids and halogenated aromatic compounds would be expected.
Plausible fragmentation pathways include:
Loss of a methoxy radical (-•OCH₃): This would lead to a fragment ion at m/z 231/233.
Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy groups, resulting in an ion at m/z 245/247.
Loss of a hydroxyl radical (-•OH): From the carboxylic acid group, yielding a prominent acylium ion at m/z 243/245.
Loss of the carboxyl group (-•COOH): Leading to a fragment at m/z 215/217.
Loss of a bromine atom (-•Br): This would result in a fragment ion at m/z 181, corresponding to the 3,4-dimethoxybenzoic acid cation.
These primary fragments can undergo further decomposition, leading to a complex but interpretable spectrum that confirms the presence and connectivity of the various functional groups within the molecule.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dimethoxybenzoic acid |
Infrared (IR) and Raman Spectroscopy
Identification and Assignment of Characteristic Vibrational Modes (e.g., Carbonyl Stretching, C-Br Stretching, Aromatic Ring Modes, Methoxy Stretches)
A detailed assignment of characteristic vibrational modes for this compound requires experimental IR and Raman spectra. These spectra would reveal key stretching and bending vibrations. For instance, the carbonyl (C=O) stretching of the carboxylic acid group would be expected in the region of 1700-1725 cm⁻¹ for a dimeric form and at higher wavenumbers for a monomeric form. The C-Br stretching frequency would likely appear in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C-H and C=C stretching modes would be observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The symmetric and asymmetric stretching vibrations of the methoxy (O-CH₃) groups would also have characteristic peaks. Without the actual spectra, a precise assignment is not possible.
Correlations with Theoretical Vibrational Frequencies
To provide a robust analysis, experimental vibrational frequencies would be correlated with theoretical frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). This comparison allows for a more definitive assignment of the observed spectral bands to specific molecular vibrations. The scaling of theoretical frequencies is a standard procedure to account for anharmonicity and the limitations of the theoretical model. As no experimental data is available, this comparative analysis cannot be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound would show absorption bands corresponding to electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the benzene ring and the carbonyl group. The positions of the absorption maxima (λmax) would be influenced by the substitution pattern on the benzene ring. The bromine and methoxy substituents would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. Without experimental spectra, the specific λmax values and the nature of the electronic transitions cannot be determined.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the position of the absorption maxima in UV-Vis spectroscopy. A study of solvent effects would involve recording the spectra in a series of solvents with varying polarities. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands. For instance, π → π* transitions often exhibit a red shift with increasing solvent polarity, while n → π* transitions typically show a blue shift. The absence of experimental data prevents an analysis of how the electronic spectrum of this compound is affected by the solvent environment.
Computational Chemistry and Theoretical Studies of 2 Bromo 3,4 Dimethoxybenzoic Acid
Density Functional Theory (DFT) Calculations
DFT has become a standard method for the computational study of molecular systems, providing a good balance between accuracy and computational cost. A full DFT analysis of 2-Bromo-3,4-dimethoxybenzoic acid would typically involve the following:
Geometry Optimization and Molecular Conformation Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The orientation of the carboxyl and methoxy (B1213986) groups relative to the benzene (B151609) ring would be of particular interest, as these can significantly influence the molecule's properties. Studies on similar molecules, such as various fluorinated benzoic acids, have demonstrated the importance of identifying the most stable conformer. nih.gov
Prediction of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. The analysis would also detail which atoms and orbitals contribute most to the HOMO and LUMO, providing insights into potential sites for electrophilic and nucleophilic attack.
Simulated Vibrational Spectra (IR and Raman) and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These simulations are invaluable for assigning the vibrational modes of the molecule to specific atomic motions, such as stretching, bending, and torsional vibrations. For a definitive study, the calculated spectra would be compared with experimentally recorded spectra of this compound to validate the computational model. Such comparative studies have been effectively used for other halogenated benzoic acids. nih.gov
Analysis of Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. This analysis helps in predicting how the molecule will interact with other molecules, identifying regions susceptible to electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding.
Quantum Chemical Characterization
Beyond DFT, other quantum chemical methods can be employed to characterize the molecule more fully.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can also predict various spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculated shifts, when compared to experimental NMR data, can help in the structural elucidation of the molecule. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.
While the framework for such a computational study is well-established, the specific application to this compound has not been reported. The scientific community awaits such a study to fully characterize this compound and unlock its potential for future applications.
Thermodynamic Property Calculations (e.g., Enthalpies, Free Energies)
The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°), are fundamental to understanding its stability and behavior in chemical reactions. These properties for this compound can be estimated using a variety of computational methods.
Methodologies for Thermodynamic Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for computing thermodynamic parameters. researchgate.net Functionals such as B3LYP and ωB97X-D, combined with appropriate basis sets (e.g., 6-311++G(d,p), cc-pVTZ), have been shown to provide reliable predictions for the thermochemical properties of substituted aromatic compounds. nih.gov High-level composite methods like Gaussian-4 (G4) theory also offer excellent accuracy for calculating enthalpies of formation. nih.gov
These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to obtain zero-point vibrational energies (ZPVE) and thermal corrections. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to reduce systematic errors in the calculations and improve the accuracy of the predicted enthalpies of formation. researchgate.net
Expected Thermodynamic Trends
Table 1: Representative Calculated Thermodynamic Properties for Substituted Benzoic Acids (Analogous Systems)
| Compound | Method | Calculated Property | Value (kcal/mol) |
| Nitrobenzene | DFT (various) | Enthalpy of Formation | 14.84 |
| 1,3-Dinitrobenzene | DFT (various) | Enthalpy of Formation | 12.84 |
| Benzoic Acid | PC-SAFT | Vapor Pressure Derived | - |
| 2-Chlorobenzoic Acid | PC-SAFT | Vapor Pressure Derived | - |
Note: This table presents data for analogous compounds to illustrate the types of properties that can be calculated. Data for this compound is not available in the cited literature. researchgate.netnih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. For this compound, both hydrogen bonding and halogen bonding are expected to play crucial roles.
Hydrogen Bonding
The carboxylic acid group is a classic hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This allows for the formation of strong hydrogen bonds, most commonly leading to the formation of centrosymmetric dimers in the solid state, a feature observed in many benzoic acid derivatives. The methoxy groups can also act as hydrogen bond acceptors.
Halogen Bonding
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org The bromine atom in this compound can participate in halogen bonding. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the bromine atom, opposite to the C-Br covalent bond. rsc.org This positive region can interact favorably with electron-rich atoms like the oxygen of the carbonyl or methoxy groups of a neighboring molecule. rsc.orgresearchgate.net
Computational Analysis of Intermolecular Interactions
Computational methods are instrumental in characterizing these interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points and characterize the nature of the interaction (e.g., covalent vs. non-covalent). researchgate.net Natural Bond Orbital (NBO) analysis can reveal the charge transfer interactions that contribute to the stability of these bonds. researchgate.net Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. mdpi.com
Theoretical studies on brominated aromatic compounds have demonstrated that C-Br···O halogen bonds can have interaction energies in the range of 3-5 kcal/mol, which is comparable to the strength of conventional hydrogen bonds. rsc.org The directionality of these interactions is also a key feature that can be accurately modeled. Therefore, in the condensed phase, a complex network of both hydrogen and halogen bonds is likely to dictate the supramolecular architecture of this compound.
Table 2: Key Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O), Methoxy Oxygen |
| Halogen Bond | Bromine (-Br) | Carboxylic Acid (C=O), Methoxy Oxygen |
Mechanistic Modeling of Chemical Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reaction pathways, locating transition states, and calculating activation energies.
Computational Studies of Reaction Pathways and Transition States
For a given chemical transformation of this compound, computational methods can map out the potential energy surface, connecting reactants to products via one or more transition states.
Methodologies for Pathway and Transition State Analysis
The search for a transition state, which is a first-order saddle point on the potential energy surface, is a central task in computational reaction modeling. github.io Automated workflows have been developed that can locate transition states given only the structures of the reactants and products. researchgate.netscilit.com These methods often combine techniques like the relaxing string method and quadratic synchronous transit to generate an initial guess for the transition state structure, which is then optimized. researchgate.net Once a transition state is located, its identity is confirmed by the presence of a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to ensure it connects the desired reactants and products. rsc.org
Potential Reaction Pathways for Investigation
The presence of the aryl bromide functionality in this compound opens up a range of possible reactions for mechanistic study, including:
Nucleophilic Aromatic Substitution: While generally difficult, computational studies could explore the energy barriers for the displacement of the bromide by strong nucleophiles.
Grignard Reagent Formation: The reaction with magnesium to form a Grignard reagent is a common transformation of aryl bromides. DFT calculations can model the transition states involved in this process. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a prominent example where aryl bromides are used. nih.govresearchgate.net Computational studies can elucidate the intricate catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and identify the rate-determining transition state. nih.gov
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Regioselectivity
In reactions where multiple isomers can be formed, computational chemistry can predict the most likely outcome. For example, in electrophilic aromatic substitution reactions on the benzene ring of this compound, the existing substituents will direct the position of the incoming electrophile. The methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The bromine atom is deactivating but ortho-, para-directing.
Computational models can quantify these directing effects. By calculating the energies of the intermediate carbocations (the sigma complex or arenium ion) for attack at each possible position, the most stable intermediate can be identified, which corresponds to the major product. semanticscholar.org This allows for a prediction of the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions.
Stereoselectivity
While this compound itself is achiral, it could be a substrate in reactions that generate new stereocenters or could be modified to become a chiral catalyst or ligand. In such cases, computational methods are essential for predicting and understanding stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the product ratio can be predicted using the Curtin-Hammett principle. These types of calculations are crucial in the field of asymmetric catalysis.
Emerging Research Directions and Future Perspectives in the Chemistry of 2 Bromo 3,4 Dimethoxybenzoic Acid
Development of Green Chemistry Approaches for its Synthesis
The synthesis of 2-bromo-3,4-dimethoxybenzoic acid and related compounds is increasingly benefiting from the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Traditional methods for the synthesis of brominated aromatic compounds often involve the use of elemental bromine, which is hazardous and difficult to handle. google.com Modern approaches focus on safer, more environmentally friendly alternatives.
One such approach involves the in-situ generation of hypobromous acid (BrOH) from alkali or alkaline earth metal bromides and bromates. google.com This method avoids the direct use of liquid bromine. Another green method utilizes reagents like calcium nitrate (B79036) and ceric ammonium (B1175870) nitrate to replace more hazardous substances such as bromine, potassium hydroxide, sulfuric acid, and nitric acid. wjpmr.com These reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water, reducing waste and energy consumption. wjpmr.comnih.gov
Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter timeframes. wjpmr.com For instance, a method for preparing 2-bromo-4,5-dimethoxybenzoic acid starts with the relatively inexpensive 3,4-dimethoxy-toluene, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide. google.com The resulting 2-bromo-4,5-dimethoxy toluene (B28343) is then oxidized to the final product. google.com This process is noted for its use of readily available raw materials, high yield, and environmentally friendly conditions. google.com
The following table summarizes various synthetic approaches for brominated benzoic acids, highlighting the trend towards greener methodologies.
| Starting Material | Reagents | Key Features | Reference |
| 3,4-dimethoxy-toluene | H₂SO₄, H₂O₂, metal bromide, KMnO₄ | Inexpensive starting material, high yield, environmentally friendly | google.com |
| 4-hydroxybenzonitrile | Alkali/alkaline earth metal bromide and bromate (B103136), inorganic acid | In-situ generation of BrOH, avoids liquid bromine | google.com |
| Benzoic Acid | Bromine, sonication | Solvent and catalyst-free approach | ijisrt.com |
| 3,4-dimethoxy benzaldehyde | Bromine, acetic acid | Traditional bromination followed by oxidation | google.comgoogle.com |
Exploration of Novel Catalytic Applications for its Derivatives
Derivatives of this compound are being explored for their potential in novel catalytic applications. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental in the synthesis of complex organic molecules. nih.gov For example, methyl-2-bromo-4,6-dimethoxybenzoate, a derivative, can be coupled with an organoboron compound in the presence of a palladium catalyst to form new carbon-carbon bonds. nih.gov
The development of novel catalysts is also a key area of research. Ionic liquids, for instance, have been used as catalysts in the synthesis of 2,3,4-trimethoxybenzoic acid, a related compound. researchgate.net These catalysts are often reusable and can lead to high yields under mild reaction conditions, aligning with the principles of green chemistry. researchgate.net
Integration into Materials Science for Advanced Organic Materials
The unique structure of this compound and its derivatives makes them valuable building blocks for advanced organic materials. The aromatic ring and functional groups can be tailored to create materials with specific electronic, optical, or thermal properties. For example, azoxybenzenes, which can be synthesized from related aniline (B41778) derivatives, are used as dyes, reducing agents, and chemical stabilizers. nih.gov
The potential for creating novel materials extends to polymers and other complex structures. The reactivity of the bromo- and carboxylic acid groups allows for polymerization and incorporation into larger molecular frameworks. Research in this area is focused on designing materials with applications in electronics, photonics, and other high-tech fields.
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry plays a crucial role in modern drug discovery and materials science. Density Functional Theory (DFT) is a powerful tool used to predict the structural and electronic properties of molecules, including derivatives of this compound. researchgate.netbanglajol.info By calculating parameters such as ionization energy, hardness, and electrophilicity, researchers can predict the reactivity of a molecule before it is synthesized in the lab. researchgate.netbanglajol.info
This computational approach allows for the rational design of novel derivatives with specific, tailored reactivity. For example, by modeling the effects of different substituents on the aromatic ring, chemists can design molecules that are more likely to have the desired biological activity or material properties. The use of computational models can significantly reduce the time and cost associated with experimental research. researchgate.netbanglajol.info
The following table shows some of the computed properties for a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, which illustrate the type of data generated through computational studies.
| Property | Value |
| Ionization Energy | Varies with solvent |
| Hardness | Varies with solvent |
| Electrophilicity | Varies with solvent |
| HOMO-LUMO Band Gap | Calculated parameter |
Data adapted from a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid and is for illustrative purposes. researchgate.netbanglajol.info
Potential for Expanded Synthetic Scope in Bioactive Molecule Development
This compound and its derivatives are important intermediates in the synthesis of a wide range of bioactive molecules. nih.govmdpi.com The ability to functionalize the aromatic ring through reactions at the bromine and carboxylic acid positions provides a versatile platform for creating complex molecular architectures.
One area of significant interest is the synthesis of natural products and their analogs. For example, corticiolic acid, a natural product with anti-diabetic and anti-cancer properties, has been synthesized using a strategy that involves the Suzuki-Miyaura coupling of a brominated dimethoxybenzoate derivative. nih.gov This synthesis was notable for being protection-free and scalable. nih.gov
Derivatives of brominated phenols have also been shown to be potent inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, which are targets for the treatment of diseases like glaucoma, epilepsy, and Alzheimer's disease. mdpi.com The synthesis of novel bromophenol compounds from derivatives of this compound has yielded potent enzyme inhibitors, highlighting the potential for this class of compounds in drug discovery. mdpi.com
The expanded synthetic scope of this compound and its derivatives continues to be a promising area of research, with the potential to deliver new therapeutic agents and other valuable molecules.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-3,4-dimethoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 3,4-dimethoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetic acid) critically affect regioselectivity and yield. For example, lower temperatures favor mono-bromination, while higher temperatures risk di-substitution .
- Key Data :
| Substrate | Brominating Agent | Solvent | Yield (%) |
|---|---|---|---|
| 3,4-Dimethoxybenzoic acid | Br₂/FeBr₃ | CH₂Cl₂ | 65–72% |
| 3,4-Dimethoxybenzoic acid | NBS/FeCl₃ | AcOH | 58–63% |
Q. How can researchers validate the purity of this compound after synthesis?
- Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and melting point analysis (literature mp: ~146–148°C for analogous bromo-dimethoxy compounds) . NMR (¹H/¹³C) confirms structural integrity:
- ¹H NMR (DMSO-d₆) : δ 7.8–8.1 (aromatic H), δ 3.9–4.1 (OCH₃ groups).
- ¹³C NMR : δ 167–170 ppm (carboxylic acid C=O), δ 55–60 ppm (OCH₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from solvent effects or rotamers . For example, dynamic rotational isomerism in the methoxy groups can split peaks. Solutions include:
Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The bromine atom serves as a directing group for Suzuki-Miyaura couplings. Key strategies:
- Ligand selection : Use Pd(PPh₃)₄ with electron-rich arylboronic acids to enhance coupling efficiency.
- Solvent optimization : Dioxane/water mixtures (4:1) at 80–100°C reduce side reactions.
- Protecting the carboxylic acid : Methyl ester protection prevents coordination issues with the Pd catalyst .
- Example Reaction :
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| Methyl 2-bromo-3,4-dimethoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄ | 85% |
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The methoxy groups act as electron-donating groups, activating the aromatic ring toward electrophilic attack but deactivating the bromine toward nucleophilic substitution. To enhance SNAr reactivity:
- Use strong bases (e.g., NaH) to deprotonate the carboxylic acid, reducing electron withdrawal.
- Introduce electron-withdrawing groups (e.g., nitro) para to bromine to polarize the C-Br bond .
Data Contradiction Analysis
Q. Why do melting points for this compound derivatives vary across literature reports?
- Methodological Answer : Variations arise from polymorphism or residual solvents. Mitigation steps:
- Recrystallize from ethanol/water to isolate the most stable polymorph.
- Perform thermogravimetric analysis (TGA) to detect solvent retention.
- Compare with literature values for structurally similar compounds (e.g., 3-Bromo-2,6-dimethoxybenzoic acid mp: 146–148°C) .
Application-Oriented Questions
Q. How can this compound be utilized in the synthesis of bioactive molecules?
- Methodological Answer : The compound is a precursor for:
- Anticancer agents : Coupling with pyridine boronic acids generates tubulin inhibitors.
- Antioxidants : Methoxy groups enhance radical scavenging activity.
- Case Study : A 2022 study achieved 78% yield in synthesizing a bromo-dimethoxy derivative of salicylanilide with antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
